L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride

説明

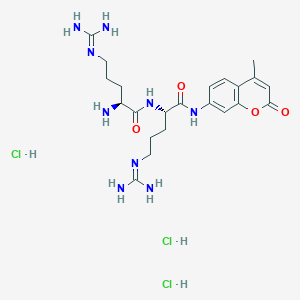

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is a fluorogenic substrate used primarily in biochemical assays. It is known for its specificity towards certain proteases, making it a valuable tool in enzymatic studies. The compound has the chemical formula C22H33N9O4·3HCl and a molecular weight of 596.94 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride typically involves the coupling of L-arginine derivatives with 7-amido-4-methylcoumarin. The reaction conditions often require the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity, often exceeding 98% . The final product is typically obtained as a white to off-white powder.

化学反応の分析

Types of Reactions

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride primarily undergoes hydrolysis reactions when exposed to specific proteases. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The hydrolysis of this compound is catalyzed by proteases such as cathepsin H. The reaction conditions usually involve a buffered aqueous solution at physiological pH .

Major Products

The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence .

科学的研究の応用

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is widely used in scientific research for its role as a fluorogenic substrate. Its applications include:

Biochemistry: Used to study the activity of proteases, particularly cathepsin H.

Medicine: Employed in diagnostic assays to detect protease activity in various diseases.

Chemistry: Utilized in the development of new assays and analytical techniques.

Industry: Applied in the quality control of enzyme preparations.

作用機序

The compound exerts its effects through the hydrolysis of the peptide bond by specific proteases. Upon cleavage, it releases 7-amido-4-methylcoumarin, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into the enzymatic activity . The molecular targets are primarily proteases like cathepsin H, and the pathway involves the enzymatic cleavage of the substrate .

類似化合物との比較

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride is unique due to its high specificity for certain proteases. Similar compounds include:

L-Leucine-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for leucine aminopeptidase.

L-Arginine-7-amido-4-methylcoumarin hydrochloride: Similar in structure but used for different proteases.

These compounds share the common feature of being fluorogenic substrates but differ in their specificity and applications.

生物活性

L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride (often abbreviated as Arg-Arg-AMC) is a specialized compound utilized primarily in biochemical research. This article presents a detailed overview of its biological activity, focusing on its applications in protease activity assays, enzyme kinetics, and its role as a fluorogenic substrate.

- Chemical Name : this compound

- CAS Number : 201847-69-0

- Molecular Formula : CHNO·3HCl

- Molecular Weight : 596.95 g/mol

1. Protease Activity Assays

This compound serves as a fluorogenic substrate for various proteases, particularly serine proteases like trypsin and cathepsins. Upon cleavage by these enzymes, the compound releases a fluorescent moiety (7-amido-4-methylcoumarin), which can be quantitatively measured. This property makes it invaluable for:

- Measuring Trypsin Activity : The release of fluorescence allows researchers to determine trypsin activity levels in biological samples, aiding in studies related to digestive processes and protein metabolism .

- Investigating Protease Inhibitors : By monitoring the cleavage of Arg-Arg-AMC, researchers can assess the efficacy of various protease inhibitors, which is crucial in drug development and therapeutic research .

| Enzyme | Substrate Used | Fluorescent Product |

|---|---|---|

| Trypsin | L-Arginyl-L-arginine AMC | 7-amido-4-methylcoumarin |

| Cathepsin B | L-Arginyl-L-arginine AMC | Blue fluorescent solution |

| Aminopeptidase III | L-Arginyl-L-arginine AMC | Blue fluorescent solution |

2. Enzyme Kinetics

The compound is also employed in enzyme kinetics studies to elucidate the specificity and catalytic mechanisms of serine proteases. Its ability to generate a measurable fluorescent signal enables researchers to perform kinetic analyses that reveal:

- Michaelis-Menten Kinetics : The relationship between substrate concentration and reaction rate can be determined, providing insights into enzyme efficiency and substrate affinity.

- Inhibition Studies : The effects of potential inhibitors on enzyme activity can be quantified, facilitating the identification of new therapeutic agents .

Case Study 1: Trypsin Activity Measurement

In a study aimed at characterizing trypsin activity in various biological samples, researchers utilized this compound as a substrate. The results indicated a significant correlation between trypsin concentration and fluorescence intensity, validating its use as an effective assay tool.

Case Study 2: Inhibition of Cathepsins

Another investigation focused on the inhibitory effects of specific compounds on cathepsins B and H using Arg-Arg-AMC. The study demonstrated that certain synthetic inhibitors could significantly reduce the fluorescence signal, indicating effective inhibition of proteolytic activity. This finding has implications for developing treatments targeting diseases associated with dysregulated protease activity.

特性

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N9O4.3ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;;;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);3*1H/t15-,16-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHVRMNAOAAXTM-XYTXGRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Cl3N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647367 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201847-69-0 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。